![molecular formula C22H14N2O2 B14717897 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione CAS No. 15315-18-1](/img/structure/B14717897.png)
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione typically involves multi-step organic reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes. The reactions are catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis via Michael addition and [3+2] cycloaddition . The reaction conditions often include the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthesis processes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), alkyl halides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学研究应用
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione has several scientific research applications:
作用机制
The mechanism of action of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinolines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[1,2-a]quinoxalines: Known for their anticancer and antimicrobial properties.
Quinolines: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is unique due to its specific ring structure and the presence of both amino and keto functional groups
属性
CAS 编号 |
15315-18-1 |
|---|---|
分子式 |
C22H14N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
6-(2-aminophenyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C22H14N2O2/c23-17-11-5-6-12-18(17)24-20-14-8-2-3-9-15(14)21(25)19(20)13-7-1-4-10-16(13)22(24)26/h1-12H,23H2 |
InChI 键 |
RFRQLHAASBLMJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CC=CC=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



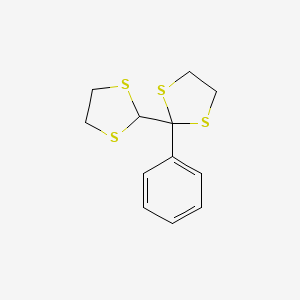
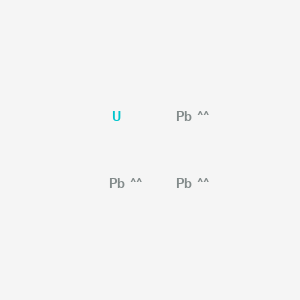



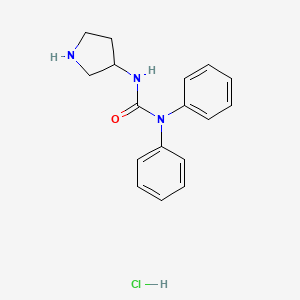
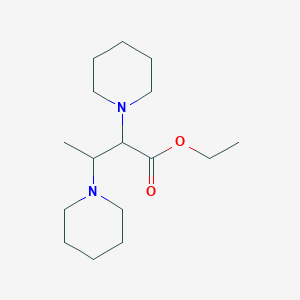
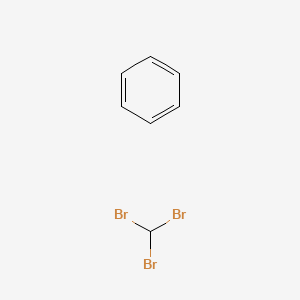
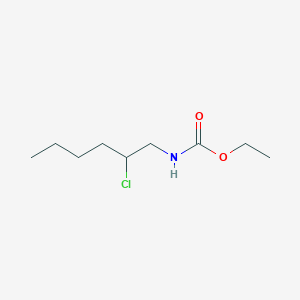
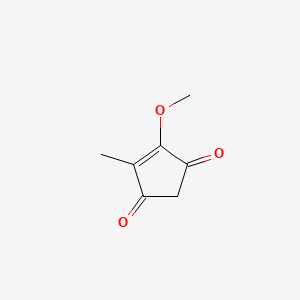
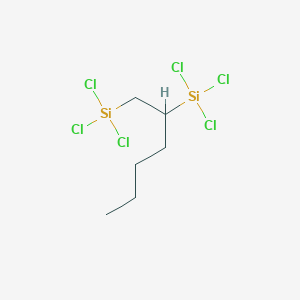

![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
